molecular formula C22H28N2O3 B12175635 4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- CAS No. 1018143-34-4

4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]-

Cat. No.: B12175635
CAS No.: 1018143-34-4
M. Wt: 368.5 g/mol
InChI Key: LVSHXKBPNKYRSF-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- typically involves multi-step organic reactions. One common method includes the condensation of phenolic compounds with acetoacetic esters, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts such as anhydrous aluminum chloride and solvents like nitrobenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can exhibit enhanced pharmacological properties.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including apoptosis induction in cancer cells and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1-Benzopyran-4-one, 6-methyl-2-[[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]carbonyl]- stands out due to its unique structural features, which allow for diverse chemical modifications and a broad range of biological activities. Its combination of a benzopyran core with piperidinyl and pyrrolidinyl groups enhances its potential as a multifunctional therapeutic agent.

Properties

CAS No.

1018143-34-4

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

6-methyl-2-[4-(2-pyrrolidin-1-ylethyl)piperidine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C22H28N2O3/c1-16-4-5-20-18(14-16)19(25)15-21(27-20)22(26)24-12-7-17(8-13-24)6-11-23-9-2-3-10-23/h4-5,14-15,17H,2-3,6-13H2,1H3

InChI Key

LVSHXKBPNKYRSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N3CCC(CC3)CCN4CCCC4

Origin of Product

United States

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